Product packaging for Oxymorphindole(Cat. No.:CAS No. 111469-88-6)

Oxymorphindole

Cat. No.: B039282
CAS No.: 111469-88-6
M. Wt: 374.4 g/mol
InChI Key: YQNZUKAKYJMEFE-LMDOGRNLSA-N
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Description

Oxymorphindole is a high-purity chemical reference standard of significant interest in preclinical neuropharmacological research. This compound is a derivative of the opioid antagonist naltrexone and acts as a potent and selective antagonist for the delta opioid receptor (DOP). Its primary research value lies in its utility for probing the complex roles of the delta opioid receptor system in various physiological and behavioral processes. Researchers utilize this compound in vitro to characterize receptor binding affinity and functional activity in cell-based assays, and in vivo to investigate the modulation of pain perception, immune function, and emotional behaviors like anxiety and depression. Its selective mechanism of action allows scientists to dissect the contributions of the delta receptor from those of the mu and kappa opioid receptor subtypes, providing critical insights into the development of novel therapeutic agents for pain management, mood disorders, and addiction. This product is intended as a vital tool for biochemical and pharmacological studies aimed at expanding our understanding of the central nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22N2O3 B039282 Oxymorphindole CAS No. 111469-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111469-88-6

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1

InChI Key

YQNZUKAKYJMEFE-LMDOGRNLSA-N

SMILES

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5

Isomeric SMILES

CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5

Canonical SMILES

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5

Synonyms

oxymorphindole

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Oxymorphindole and Analogues

Established Synthetic Pathways to Oxymorphindole

The creation of the this compound scaffold can be achieved through a couple of primary routes, each starting from a different morphinan (B1239233) precursor.

A direct and effective method for synthesizing this compound involves the Fischer indole (B1671886) synthesis, starting from the readily available opioid agonist, oxymorphone. This reaction entails the condensation of oxymorphone with phenylhydrazine (B124118) under acidic conditions. nih.gov The general mechanism involves the reaction of the ketone at the C-6 position of oxymorphone with phenylhydrazine to form a phenylhydrazone intermediate. This intermediate then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement (the key step of the Fischer indole synthesis), followed by the elimination of ammonia (B1221849) to yield the fused indole ring system, resulting in the formation of this compound. nih.govumich.edu This pathway is efficient and serves as a foundational method for producing not only this compound but also its various analogues. nih.gov

This compound is the N-methyl analogue of naltrindole (B39905), a widely used δ-opioid receptor antagonist which possesses an N-allyl group. acs.org The structural difference at the nitrogen atom (N-17) is crucial for their differing pharmacological profiles, with the small methyl group of oxymorphone and this compound typically conferring agonist properties, while bulkier substituents like allyl often lead to antagonist activity. nih.gov

The synthesis of this compound can therefore be approached from precursors related to naltrindole. A common strategy in morphinan chemistry involves the N-demethylation or N-dealkylation of a parent compound to yield a "nor" derivative (a secondary amine). nih.gov This key intermediate can then be re-alkylated with a different group. nih.gov For instance, a precursor could be de-allylated to a secondary amine and subsequently methylated to yield the N-methyl final product. This modular approach allows for the synthesis of a variety of N-substituted analogues from a common intermediate, highlighting the importance of the N-17 substituent in defining the compound's activity. nih.gov

Synthesis of 14-Substituted this compound Analogues

Modification at the 14-position of the morphinan skeleton has been a fruitful strategy for developing new ligands with unique pharmacological profiles.

The synthesis of the 14-amino analogue of this compound has been successfully accomplished to explore the impact of a basic functional group at this position. nih.govacs.org The synthesis begins with thebaine, which is converted to 14-aminocodeinone. This intermediate undergoes the Fischer indole reaction to create the fused indole ring, yielding 14-aminocodeindole. The final step is a 3-O-demethylation to remove the methyl group from the phenolic hydroxyl group, affording the target 14-aminomorphindole. acs.org This analogue was found to retain high affinity and selectivity for the δ-opioid receptor, similar to this compound itself. nih.govacs.org

Further derivatization of the 14-amino group has led to a series of alkylated and acylated analogues. acs.org

Alkylation: The 14-alkylamino derivatives were prepared from the 14-aminocodeindole intermediate. This was achieved by reacting the amino group with various alkyl iodides in the presence of sodium bicarbonate. The resulting 14-alkylaminocodeindoles were then subjected to 3-O-demethylation using sodium propanethiolate in hexamethylphosphoramide (B148902) to yield the final 14-alkylaminomorphindoles. acs.org

Acylation: The 14-acylamino derivatives were synthesized by reacting the 14-aminocodeindole intermediate with the appropriate acyl chloride or anhydride (B1165640) in the presence of triethylamine. Subsequent 3-O-demethylation with boron tribromide (BBr3) furnished the desired 14-acylaminomorphindoles. acs.org

Research showed that while these substitutions had a relatively small effect on delta-receptor affinity, the selectivity was often reduced due to increased affinity at mu and kappa receptors. acs.org The phenylacetylamino derivative, however, emerged as a selective δ-agonist, whereas the phenethylamino analogue was found to be a µ-agonist. nih.govacs.org

Table 1: Opioid Receptor Binding Affinities of 14-Substituted this compound Analogues Binding affinity is represented by Ki (nM), where a lower value indicates higher affinity.

Compound Substituent at C-14 δ-Receptor Ki (nM) μ-Receptor Ki (nM) κ-Receptor Ki (nM)
This compound (OMI) -OH 0.13 17 114
4 -NH₂ 0.28 102.2 39
5a -NH(CH₂)₂CH₃ 0.19 10.9 24.1
5d -NH(CH₂)₂Ph 0.35 0.46 5.2
6b -NHCO(CH₂)₃CH₃ 0.4 14.5 140
6d -NHCOCH₂Ph 0.44 11.2 35.5

Data sourced from Husbands et al., J. Med. Chem. 2003. acs.org

Halogenation Strategies for Indolic Ring Modification in this compound Analogues

Modifying the electronic properties of the indole ring through halogenation represents another key synthetic strategy. The introduction of halogen substituents onto the 5'-position of the indole ring of this compound has been investigated to create ligands with mixed mu-agonist/delta-antagonist profiles. nih.gov

The synthetic approach for these halogenated analogues cleverly integrates the halogenation step into the primary indole formation process. nih.govnih.gov Instead of performing a post-synthesis halogenation on the this compound scaffold, the strategy involves using appropriately substituted phenylhydrazines in the Fischer indole synthesis. Oxymorphone is reacted with a specific 4-halogenated phenylhydrazine (e.g., 4-fluorophenylhydrazine, 4-chlorophenylhydrazine, or 4-bromophenylhydrazine) under standard acidic conditions. nih.gov This one-pot reaction directly yields the corresponding 5'-halogenated this compound analogue in good yield. nih.gov This method is efficient and avoids potential issues with regioselectivity that could arise from direct halogenation of the indole ring. The resulting 5'-halogenated analogs were found to have reduced preference for delta receptors compared to the parent compound. nih.gov

Table 2: Receptor Binding Affinities of 5'-Halogenated this compound Analogues Binding affinity is represented by Ki (nM), where a lower value indicates higher affinity.

Compound Substituent at 5' δ-Receptor Ki (nM) μ-Receptor Ki (nM)
This compound (3) -H 0.13 17
5'-Fluoro-OMI (4) -F 0.42 1.8
5'-Chloro-OMI (5) -Cl 1.3 2.1
5'-Bromo-OMI (6) -Br 1.4 1.5

Data sourced from Ananthan et al., Bioorg. Med. Chem. Lett. 2005. nih.gov

Design and Synthesis of Related Morphinan-Based Opioid Ligands for Structural Comparison

The development of novel opioid ligands derived from the morphinan scaffold is a cornerstone of medicinal chemistry, aimed at elucidating the structural requirements for receptor affinity and selectivity. The design and synthesis of analogues, particularly in comparison to key compounds like this compound, provide critical insights into structure-activity relationships (SAR). These investigations often involve systematic modifications of the morphinan core to probe interactions with the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

A primary strategy in designing such ligands is the "message-address" concept, where the morphinan core can be considered the "message" responsible for the primary opioid activity, while appended chemical moieties act as the "address" that directs the ligand's selectivity towards a specific receptor subtype. oup.com this compound itself, a potent DOR-selective agonist, serves as a prime example of this principle. oup.com Its structure combines a morphinan core with an indole "address" moiety. nih.gov

Synthetic efforts have explored various modifications to the morphinan skeleton to create ligands for structural comparison. These modifications can be broadly categorized into derivatization at key positions, such as the C14 and C5 positions, and the introduction of dimeric structures.

One significant area of research has been the synthesis of 14-amino analogues of this compound and their derivatives. nih.gov The initial 14-amino analogue of this compound (OMI) was synthesized and demonstrated delta-opioid binding affinity and selectivity comparable to the parent compound. nih.gov Further derivatization of this amino group with various alkyl, arylalkyl, and acyl substituents was found to have a minimal impact on delta-affinity. However, these substitutions generally led to a reduction in delta-selectivity. nih.gov For instance, the 14-phenylacetylamino derivative was identified as a selective delta-agonist, whereas the phenethylamino analogue showed activity as a mu-agonist and a low-efficacy delta partial agonist. nih.gov

Another approach involves modifications to the 14-alkoxy group of N-methylmorphinan-6-ones. mdpi.comnih.gov The synthesis of compounds like 14-O-phenylpropyloxymorphone (POMO) from 14-hydroxycodeinone illustrates this strategy. mdpi.com This multi-step synthesis involves reacting 14-hydroxycodeinone with cinnamyl bromide, followed by hydrogenation and 3-O-ether cleavage. mdpi.com Such modifications can significantly alter the pharmacological profile; replacing a 14-O-methyl group with a 14-O-phenylpropyl moiety converted a MOR-selective ligand into a nonselective agonist at all three opioid receptors. nih.gov

Structural modifications at the C5 position of the morphinan ring have also been a focus. mdpi.com The introduction of a methyl group at this position, creating 14-methoxymetopon (B146635) from 14-O-methyloxymorphone, was explored to enhance hydrophobic interactions with the receptor. mdpi.com This type of derivatization can influence the ligand's orientation within the receptor binding pocket. mdpi.com

The design of dimeric morphinan ligands represents another innovative synthetic strategy. nih.gov This approach involves coupling two identical morphinan pharmacophores with various spacer units. The nature and length of the spacer are critical to the resulting ligand's affinity and selectivity. nih.gov For example, using alkyl or ether spacers to connect two cyclorphan (B1240199) pharmacophores at the nitrogen or 3-hydroxyl positions resulted in a significant decrease in affinity at all opioid receptors. nih.gov Conversely, employing an ester moiety as the spacer led to an improvement in affinity. Dimeric ligands connected by a 4-carbon ester spacer or a 10-carbon spacer displayed excellent affinities at both mu and kappa receptors. nih.gov

The table below summarizes the binding affinities of selected morphinan-based ligands, illustrating the impact of structural modifications.

Compound NameStructural Modificationμ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
14-O-methyloxymorphone14-OH replaced with 14-OCH₃0.2329.539.8
POMO (13)14-OH replaced with 14-O(CH₂)₃Ph0.170.991.1
Dimeric Ligand (MCL-139)Two cyclorphan units with 4-carbon ester spacer0.09-0.078
Dimeric Ligand (MCL-144)Two cyclorphan units with 10-carbon ester spacer0.2-0.049

This table is generated based on data from published research findings. mdpi.comnih.govnih.gov The binding affinities are represented by the inhibitory constant (Kᵢ), where a lower value indicates higher affinity. A dash (-) indicates data not reported in the cited sources.

These synthetic methodologies and the resulting pharmacological data from structural comparisons are crucial for understanding the complex interactions between morphinan-based ligands and opioid receptors. nih.govacs.org High-resolution crystal structures of opioid receptors in complex with morphinan ligands reveal a large, solvent-exposed binding pocket, providing a structural basis for designing new analogues with desired affinity and selectivity profiles. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of N-Substituent Modifications on Opioid Receptor Affinity and Functional Activity

The substituent attached to the nitrogen atom (N-17) of the morphinan (B1239233) scaffold plays a pivotal role in determining the pharmacological properties of opioid ligands. Modifications at this position can profoundly influence a compound's binding affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, and can even switch its functional activity from agonist to antagonist. nih.gov

N-Methylation and Antagonist-Agonist Switching Phenotypes

In many classes of opioids, the nature of the N-substituent is a key determinant of its functional profile. For instance, N-methyl substitution, as seen in oxymorphindole, is often associated with μ-opioid agonism. nih.gov In contrast, larger N-substituents, such as N-allyl or N-cyclopropylmethyl, typically confer antagonist activity at the μ-receptor.

The phenomenon of switching between agonist and antagonist properties is a central theme in opioid pharmacology. Research into the 5-phenylmorphan class of opioids has shown that molecular modification of the N-substituent can induce these functional changes. nih.gov For example, replacing the N-methyl group in some morphinans with an N-phenethyl group has been shown to convert selective μ-opioid receptor (MOR) ligands into dual MOR/δ-opioid receptor (DOR) agonists. nih.govresearchgate.net While the direct conversion of this compound from an agonist to an antagonist solely through N-substituent modification is a complex area, the principle is well-established within the broader class of morphinan-derived opioids. Studies on mutant opioid receptors have further demonstrated that ligand efficacy is a subtle process; some alkaloid antagonists can be transformed into agonists at mutated receptors, highlighting that the interplay between the ligand's structure and the receptor's binding pocket dictates the functional outcome. nih.gov

Positional and Substituent Effects at C14 on Opioid Receptor Binding and Selectivity

Modifications at the C14 position of the this compound scaffold have been explored to fine-tune its interaction with opioid receptors. The introduction of various substituents at this position has been shown to have significant effects on binding affinity and selectivity, particularly for the δ-opioid receptor. nih.gov

Effects of Amino, Alkylamino, and Acylamino Substitutions on Delta-Affinity and Selectivity

Systematic SAR studies have demonstrated that introducing an amino group at the C14 position of this compound results in an analogue with δ-opioid binding affinity and selectivity comparable to the parent compound. nih.gov However, further substitution on this amino group with alkyl, arylalkyl, or acyl moieties, while having a relatively minor impact on δ-affinity, leads to a reduction in δ-selectivity. nih.gov This indicates that while the C14 position can tolerate substitution, the nature and size of the substituent are crucial for maintaining a high preference for the δ-receptor over the μ-receptor. nih.gov

Table 1: Opioid Receptor Binding Affinities of C14-Substituted this compound Analogs
CompoundC14-SubstituentKi (nM) MORKi (nM) DORSelectivity Ratio (MOR/DOR)
This compound (OMI)-OH15.30.15102
14-Amino Analog-NH212.50.1489
14-Phenethylamino Analog-NH(CH2)2Ph0.290.241.2
14-Phenylacetylamino Analog-NHCO(CH2)Ph2.50.2510

Data sourced from a study on 14-amino, 14-alkylamino, and 14-acylamino analogs of this compound. nih.gov

Differentiation of Agonist Profiles (Delta-Selective vs. Mu-Agonist/Delta Partial Agonist)

Crucially, substitutions at the C14 position not only alter binding selectivity but also differentiate the functional agonist profiles of the resulting compounds. nih.gov Research has shown a clear divergence in activity based on the specific acylamino or alkylamino group introduced:

Selective δ-Agonist: The 14-phenylacetylamino derivative of this compound was identified as a selective δ-agonist. nih.gov

μ-Agonist/δ Partial Agonist: In contrast, the 14-phenethylamino analogue exhibited a distinct profile as a μ-agonist and a low-efficacy δ partial agonist. nih.gov

This differentiation underscores the potential of C14 modification as a strategy to design ligands with specific, tailored functional outcomes, moving from a δ-selective profile towards a mixed μ-agonist/δ-partial agonist profile, which may have implications for developing analgesics with different side-effect profiles. nih.gov

Influence of Indolic Ring Halogenation on Opioid Receptor Binding and Selectivity

The fused indole (B1671886) group in indolomorphinans like this compound was initially thought to be a primary driver of δ-opioid receptor selectivity. nih.govnih.gov However, studies involving halogenation of this indole ring have challenged this assumption and provided further insight into the SAR of this class of compounds.

Research on 5'-halogenated analogs of this compound demonstrated that the introduction of halogen atoms (such as fluorine, chlorine, or bromine) onto the indole ring significantly alters the receptor binding profile. nih.gov Specifically, these modifications tend to decrease affinity for the δ-receptor while simultaneously increasing affinity for the μ-receptor. nih.gov This shift results in compounds that have lost their selectivity for the δ-receptor and instead behave as non-selective opioids. nih.govnih.gov The data suggests that electronic contributions may play a more dominant role than steric or lipophilic factors in the binding of these halogenated analogs. nih.gov

Table 2: Receptor Binding Profile of 5'-Halogenated this compound Analogs
Compound5'-Substituentμ Ki (nM)δ Ki (nM)Selectivity (μ/δ)
This compound (3)-H15.30.15102
5'-Fluoro (4)-F1.50.453.3
5'-Chloro (5)-Cl1.00.771.3
5'-Bromo (6)-Br0.891.50.6

Data derived from a study on 5'-halogenated analogs of this compound. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modelling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational chemistry method used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.govnih.gov This approach is valuable for understanding the structural requirements for ligand-receptor interactions and for guiding the design of new, more potent, and selective molecules. nih.govkcl.ac.uk

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed in 3D-QSAR studies. nih.govnih.gov These methods generate models that can predict the activity of novel compounds by analyzing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

While specific 3D-QSAR models for this compound's activity at μ- and δ-receptors are not extensively detailed in the literature, such studies have been performed on the broader class of indolomorphinan derivatives. For example, 3D-QSAR modeling has been successfully applied to evaluate the kappa opioid receptor antagonist behavior of indolomorphinans. nih.gov These models have helped to identify key amino acid residues within the receptor binding pocket that are crucial for antagonist potency and selectivity. nih.gov By applying similar methodologies to this compound and its analogs, researchers could develop predictive models to rationalize the observed SAR for μ- and δ-receptor activity and to design novel ligands with optimized pharmacological profiles.

Comparative Molecular Field Analysis (CoMFA) in this compound Analogue Research

Comparative Molecular Field Analysis (CoMFA) is a powerful computational technique used in drug design to understand the relationship between the three-dimensional (3D) properties of a molecule and its biological activity. ijpsonline.com This 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method correlates changes in the biological potency of a series of compounds with variations in their steric and electrostatic fields. ijpsonline.comgoogle.com In the context of this compound analogue research, CoMFA serves as a critical tool for elucidating the structural requirements for potent and selective opioid receptor binding.

The CoMFA process begins with the selection of a training set of this compound analogues with known biological activities, such as binding affinities for a specific opioid receptor subtype. The 3D structures of these molecules are then aligned based on a common scaffold or a pharmacophore model. nih.govmdpi.com This alignment is a crucial step, as it ensures that the variations in molecular fields are compared in a consistent orientation. nih.gov

Once aligned, each molecule is placed within a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated between the molecule and a probe atom (e.g., a sp³ carbon with a +1 charge). google.com This process generates a large data table where each row corresponds to a molecule and the columns contain the calculated field values at each grid point, along with the molecule's biological activity.

The final step involves using a statistical method, typically Partial Least Squares (PLS), to derive a mathematical equation that correlates the variations in the field values with the changes in biological activity. ijpsonline.comgoogle.com The resulting model's predictive power is assessed using cross-validation techniques, often expressed as a q² value, and by predicting the activity of a separate test set of molecules. nih.govmdpi.comnih.gov A statistically robust CoMFA model can then be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Interactive Table 1: Hypothetical Data for CoMFA of this compound Analogues
Compound IDModification on this compound Scaffoldμ-Opioid Receptor Affinity (Ki, nM)
OXY-01(Reference) Unsubstituted1.2
OXY-025-Methyl substitution0.8
OXY-0314-Hydroxy addition0.5
OXY-04N-Cyclopropylmethyl substitution2.5 (antagonist)
OXY-056-Keto reduction3.1

This table is a hypothetical representation of the type of data used to build a CoMFA model for a series of this compound analogues.

Utility in Rational Design of Subtype-Selective Opioid Receptor Ligands

The insights gained from CoMFA are instrumental in the rational design of novel opioid receptor ligands with improved subtype selectivity. nih.govfigshare.com Opioids exert their effects through three main receptor subtypes: mu (μ), delta (δ), and kappa (κ). filizolalab.org The development of ligands that selectively target one receptor subtype is a key goal in medicinal chemistry to create therapeutics with more specific effects.

The 3D contour maps generated from a CoMFA study provide a visual guide for drug designers. nih.gov For instance:

Steric Contour Maps : These maps indicate regions where bulky substituents are favored (often shown in green) or disfavored (often shown in yellow). If a CoMFA model for μ-receptor affinity shows a green contour near a specific position on the this compound ring system, it suggests that adding a larger chemical group at that position may enhance binding to the μ-receptor.

Electrostatic Contour Maps : These maps highlight areas where positive charge is favorable (blue contours) or where negative charge is favorable (red contours). By observing the electrostatic map, a medicinal chemist can decide whether to add electron-donating or electron-withdrawing groups to specific parts of the this compound scaffold to improve receptor interaction and selectivity.

By performing separate CoMFA studies for each opioid receptor subtype (μ, δ, and κ), researchers can compare the resulting contour maps. Differences in the maps reveal the structural and electronic features that govern selectivity. For example, a region that is sterically tolerant in the μ-receptor model but sterically hindered in the δ- and κ-receptor models would be an ideal target for modification to achieve μ-selectivity. This structure-based approach allows for the design of new this compound analogues with a higher probability of success, reducing the need for extensive and costly trial-and-error synthesis. figshare.comnih.gov

Application and Extension of the Message-Address Concept in this compound-Related Ligand Design

The "message-address" concept is a fundamental principle in opioid ligand design that helps to explain how structurally related compounds can have different functional effects (agonist vs. antagonist) and receptor selectivities. nih.govnih.gov According to this concept, a ligand can be conceptually divided into two key components:

The "message" is the part of the molecule responsible for eliciting a biological response, such as receptor activation (agonism). This portion of the ligand is thought to interact with the signaling or orthosteric site of the receptor. nih.gov

The "address" is a distinct part of the molecule that provides the affinity and selectivity, essentially guiding the "message" component to a specific receptor subtype. nih.gov

In the context of the this compound scaffold, which is derived from the morphinan skeleton, the core structure responsible for binding to the general opioid pharmacophore can be considered the "message". This includes the protonated nitrogen atom and the phenolic ring, which are common to many opioid ligands. Structure-activity relationship (SAR) studies have shown that modifications to other parts of the molecule can drastically alter its pharmacological profile. nih.govmdpi.com

For example, the N-substituent on the morphinan skeleton plays a crucial role in defining the functional activity. mdpi.com An N-methyl group often results in a μ-opioid receptor (MOR) agonist, while a larger N-cyclopropylmethyl group typically leads to an antagonist. nih.gov This suggests that the N-substituent can be part of the "address" or can influence the conformation of the "message" component.

The "message-address" concept has been extended and elaborated through the synthesis and evaluation of complex derivatives. For instance, attaching an indole moiety to position 6 of the naltrexamine skeleton (a related morphinan) can convert an antagonist into an agonist. nih.gov In such a case, the indole group acts as an "address" that not only directs the ligand but also modulates the functional output of the "message" (the core morphinan structure). This bifunctional approach, where two key pharmacophore elements are combined, allows for the fine-tuning of efficacy and selectivity. nih.govresearchgate.net

By systematically modifying the "address" portion of this compound-related ligands—for example, by introducing different heterocyclic systems at various positions—researchers can create libraries of compounds. When combined with the predictive power of CoMFA, this strategy enables the rational design of ligands with highly specific and tailored interactions with opioid receptor subtypes, potentially leading to novel analgesics or research tools. nih.govresearchgate.net

Opioid Receptor Binding and Functional Pharmacology of Oxymorphindole

Delta-Opioid Receptor (DOR) Agonism and Selectivity Profile

Oxymorphindole is recognized within scientific literature as a delta-opioid receptor agonist. zenodo.org The characterization of its activity and selectivity involves various in vitro and binding assays to determine its efficacy and preference for the DOR compared to other opioid receptors like the mu (μ) and kappa (κ) receptors.

The mouse vas deferens (MVD) motility assay is a classical and highly useful in vitro model for assessing the functional activity of opioid compounds at a peripheral level. zenodo.orgnih.gov In this assay, the electrically stimulated contractions of the vas deferens tissue are measured. The application of an opioid agonist typically inhibits these contractions by reducing the release of excitatory neurotransmitters. nih.gov This preparation is known to contain delta-opioid receptors, and selective DOR agonists induce inhibitory effects on the tissue's motility. nih.gov Studies on tissues from mice lacking the mu-opioid receptor have confirmed that delta-opioid agonists retain their biological activity in the MVD, highlighting the assay's utility in evaluating DOR-specific effects. nih.govnih.gov While this compound is known to be a DOR agonist, specific Emax (maximum effect) and EC50 (half-maximal effective concentration) values from MVD assays are not consistently reported in publicly accessible literature, which would be necessary to quantify its partial agonist activity precisely.

Investigation of Delta-Opioid Receptor Subtypes (Delta 1 and Delta 2) Interactions

The delta-opioid receptor has been pharmacologically subdivided into at least two subtypes, delta-1 (δ₁) and delta-2 (δ₂). Research into how ligands interact with these subtypes is essential for understanding their specific physiological effects.

Research into oxymorphone analogues has led to the development of compounds with notable selectivity for the δ₁ receptor subtype. One such analogue is 7-spiroindanyloxymorphone. nih.gov Studies have shown that the addition of a rigid, orthogonally-oriented "address" moiety, such as the spiroindanyl group at the 7-position of the oxymorphone scaffold, confers a preference for delta receptors. nih.gov Specifically, certain spiroindanyl derivatives of oxymorphone have been identified as selective δ₁ opioid receptor agonists. nih.govnih.gov This finding suggests that the structural conformation of this analogue is particularly favorable for binding to the δ₁ receptor site, distinguishing it from ligands that bind non-selectively to both delta subtypes or to other opioid receptors. nih.gov

Modulation of Mu-Opioid Receptor (MOR) Activity by this compound Analogues

The pharmacological activity of this compound analogues extends to the modulation of the mu-opioid receptor. By modifying the this compound structure, researchers have developed ligands with mixed pharmacological profiles, acting as both mu-agonists and delta-modulators.

A notable class of this compound analogues are the C7-methylene-substituted derivatives, such as benzylideneoxymorphone (BOM) and nitro-benzylideneoxymorphone (NBOM). These compounds exhibit a bifunctional profile, interacting with both MOR and DOR. nih.gov

Benzylideneoxymorphone (BOM) has been characterized as a low-efficacy mu-opioid receptor partial agonist and a delta-opioid receptor antagonist. nih.govnih.gov This dual activity is of interest as the DOR antagonist component may mitigate some of the undesirable effects associated with MOR agonism. nih.gov

Further structure-activity relationship studies led to the synthesis of nitro-benzylideneoxymorphone (NBOM), which was found to be a potent mu-opioid receptor agonist combined with a low-efficacy partial agonist activity at the delta-opioid receptor. nih.gov The addition of the nitro group to the benzylidene ring was shown to enhance the agonist efficacy at the MOR. nih.gov These analogues represent important tools for investigating the complex pharmacology of bifunctional MOR/DOR ligands.

Below is a data table summarizing the opioid receptor binding affinities (Ki) for selected this compound analogues.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
Benzylideneoxymorphone (BOM) Data not specifiedData not specifiedData not specified
Nitro-benzylideneoxymorphone (NBOM) 2.220>10,000

Table based on data from studies on benzylideneoxymorphone analogues. nih.gov

Increased Mu-Opioid Affinity with Structural Modifications

The modification of the basic morphinan (B1239233) structure has been a key strategy in developing ligands with altered affinity and efficacy at opioid receptors. While research on this compound itself is specific, broader studies on related morphinan and benzomorphan (B1203429) derivatives provide insight into how structural changes can influence mu-opioid receptor affinity. For instance, the synthesis and evaluation of a series of morphinans have demonstrated that modifications to the N-substituent can significantly impact receptor selectivity and affinity.

In a study of morphinan analogues, it was found that the cyclobutyl analogue of cyclorphan (B1240199), (-)-3-hydroxy-N-cyclobutylmethylmorphinan S(+)-mandelate (3b, MCL-101), displayed high affinity for mu, delta, and kappa opioid receptors. drugbank.com Both this analogue and cyclorphan itself were approximately two times more selective for the kappa receptor than the mu receptor. drugbank.com Such findings underscore that even subtle changes to the alkyl group on the nitrogen atom can fine-tune the binding profile of a morphinan derivative.

Furthermore, research into naltrexone-derived pyridomorphinans and pyrimidomorphinans has shown that the core heterocyclic structure fused to the morphinan skeleton is crucial for receptor interaction. The unsubstituted pyridine (B92270) analogue (6a) in one study exhibited high affinities for mu, delta, and kappa receptors, with Kᵢ values of 1.5 nM, 0.78 nM, and 8.8 nM, respectively. nih.gov However, the introduction of a phenyl group at the 4'-position of the pyridine ring led to a significant decrease in binding affinity at all three opioid receptors, suggesting a steric hindrance at the binding sites. nih.gov Conversely, a phenyl group at the 5'-position did not reduce delta receptor affinity, indicating that the position of substitution is critical in determining the interaction with the receptor's binding pocket. nih.gov

These structure-activity relationships highlight that modifications, such as the nature of the N-substituent and the position of aromatic groups on fused heterocyclic rings, are pivotal in modulating mu-opioid receptor affinity in complex morphinan structures related to this compound.

Kappa-Opioid Receptor (KOR) Interactions and Activity of Related Analogues

The kappa-opioid receptor (KOR) has been a significant target in the development of analgesics and other therapeutics. Indolomorphinans, the class of compounds to which this compound belongs, have been central to the exploration of KOR antagonists. The indole (B1671886) moiety, as seen in the delta-opioid antagonist naltrindole (B39905), has been used as a structural foundation to develop ligands with high affinity and selectivity for the KOR. nih.gov

By superimposing the structure of naltrindole onto the KOR antagonist norbinaltorphimine (B1679850) (norBNI), researchers have designed indolomorphinans with cationic groups at the 5'-position of the indole ring to target an anionic subsite (Glu297) on the KOR. nih.gov This strategic design has led to the synthesis of potent and selective KOR antagonists. nih.gov

Molecular modeling of one such analogue, the 5'-guanidine derivative (GNTI), suggests that its high selectivity for the KOR is due to the interaction of the guanidinium (B1211019) group with the non-conserved Glu297 residue, as well as unfavorable interactions at the equivalent positions in mu and delta receptors. nih.gov

Agonist Activities of this compound Analogues Mediated by Kappa Opioid Receptors

While much of the research on indolomorphinans has focused on antagonist activity, the modulation of the morphinan structure can also yield agonists. Studies on morphinan and benzomorphan derivatives have aimed to develop mixed kappa agonists and mu agonists/antagonists. drugbank.com

In a series of naltrexone-derived pyridomorphinans, the introduction of a guanidine (B92328) group at the 5'-position of the pyridine ring transformed the compound into a kappa-selective ligand in both receptor binding and functional assays. nih.gov This demonstrates that specific functional groups can switch the pharmacological profile of a ligand from a delta-preferring antagonist to a kappa-selective compound. nih.gov

The potency of kappa antagonism in one series of indolomorphinans was found to follow the order: guanidines > amidines ≈ quaternary ammonium (B1175870) > amines. nih.gov The most potent compound, the 5'-guanidine derivative GNTI, was twice as potent and 6-10 times more selective than norBNI. nih.gov The kappa antagonist potency was determined to be a function of both the pKa and the distance of the cationic substituent. nih.gov

Pharmacokinetic and Pharmacodynamic Interaction Mechanisms in Preclinical Models

Synergistic Pharmacodynamic Interactions with Other Opioid Ligands

Preclinical studies have consistently demonstrated that oxymorphindole, a delta-opioid receptor (DOR) agonist, exhibits significant synergistic pharmacodynamic interactions when co-administered with mu-opioid receptor (MOR) agonists. This synergy leads to a potentiation of analgesic effects, a phenomenon observed with both centrally acting and peripherally restricted MOR agonists.

Synergy with Peripherally-Restricted Mu-Opioid Receptor Agonists (e.g., Loperamide)

A notable example of this synergy is the combination of this compound with loperamide (B1203769), a MOR agonist that is excluded from the central nervous system (CNS). Current time information in Cairo, EG.nih.gov In preclinical models of inflammatory pain, the co-administration of this compound and loperamide results in a potent anti-hyperalgesic effect that is mediated by opioid receptors located in the peripheral nervous system. Current time information in Cairo, EG.nih.gov

This synergistic interaction is particularly pronounced in inflamed tissues. In mouse models of inflammatory pain, the combination of loperamide and this compound was found to be approximately 150 times more potent when administered systemically and 84 times more potent when administered locally to the inflamed paw, as compared to the theoretical additive effects of the individual drugs. Current time information in Cairo, EG.nih.gov Even in naïve animals, a significant synergistic effect is observed, with the combination being about 10 times more potent than what would be expected from simple addition. Current time information in Cairo, EG.nih.gov This potentiation is not limited to thermal hyperalgesia, as the combination also demonstrates synergistic effects in reversing mechanical hypersensitivity. Current time information in Cairo, EG.

The following table summarizes the median effective dose (ED50) values for loperamide, this compound, and their combination in a preclinical model of inflammatory pain, illustrating the profound synergistic interaction.

Compound/CombinationAdministrationConditionED50 (mg/kg)Fold-Potentiation
LoperamideSystemicInflamed2.4-
This compoundSystemicInflamed1.1-
Loperamide + this compoundSystemicInflamed0.01~150
LoperamideLocalInflamed--
This compoundLocalInflamed--
Loperamide + this compoundLocalInflamed-~84
LoperamideSystemicNaïve--
This compoundSystemicNaïve--
Loperamide + this compoundSystemicNaïve-~10
LoperamideLocalNaïve--
This compoundLocalNaïve--
Loperamide + this compoundLocalNaïve-~10

Data derived from preclinical studies in mice. Fold-potentiation is an approximate value based on the reduction from the theoretical additive ED50.

Role of Mu-Delta Opioid Receptor Heterodimer Formation in Synergistic Mechanisms

The molecular basis for the observed synergy between mu- and delta-opioid receptor agonists is believed to involve the formation of heterodimers between these two receptor types. nih.gov Co-expression of MOR and DOR in cellular models has been shown to result in the formation of mu-delta heterodimers. nih.gov These heterodimeric complexes exhibit unique pharmacological properties that differ from their monomeric counterparts. nih.gov

Activation of these heterodimers by the simultaneous administration of a MOR agonist and a DOR agonist, such as this compound, can lead to a synergistic potentiation of downstream signaling pathways. nih.gov This enhanced signaling is thought to be a key mechanism underlying the increased analgesic potency observed with combination treatments. The formation of these heterodimers and their subsequent activation provide a molecular rationale for the synergistic interactions seen in preclinical models. nih.gov

Impact on Nociceptor Sensitization Mechanisms in Preclinical Models

Beyond direct receptor activation, the synergistic effects of this compound in combination with other opioids extend to the modulation of nociceptor activity, particularly those involved in pain signaling.

Reduction of C-fiber Nociceptor Activity Possessing NaV1.8 Channels

Preclinical research indicates that the synergistic analgesic effect of the loperamide and this compound combination is associated with the modulation of C-fiber nociceptor activity. researchgate.net Specifically, this combination has been shown to reduce the activity of C-fiber nociceptors that express the voltage-gated sodium channel NaV1.8. researchgate.net

In a mouse model of inflammatory pain, topical application of the loperamide/oxymorphindole combination attenuated both spontaneous activity and responses to mechanical and light stimuli in these specific nociceptors. researchgate.net This reduction in nociceptor activity provides a physiological mechanism for the observed anti-hyperalgesia. The synergy in reducing inflammatory hyperalgesia has been attributed to an indirect inhibition of NaV1.8 channels. nih.gov

Preclinical Pharmacokinetic Disposition and Inter-Drug Modulation

While the primary interaction between this compound and MOR agonists is pharmacodynamic, there is also evidence of pharmacokinetic modulation in combination treatments.

Alterations in Systemic Clearance and Exposure in Combination Treatments

Preclinical in vivo pharmacokinetic studies in mice have investigated the systemic disposition of this compound when administered alone and in combination with loperamide. nih.gov These studies revealed that when this compound is administered in combination with loperamide, its systemic clearance is reduced by approximately half. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling of Opioid Receptor Ligand Interactions

Molecular modeling is a cornerstone in the study of how ligands like oxymorphindole interact with their receptor targets. nih.gov These computational techniques allow researchers to visualize and analyze the binding process at an atomic level, elucidating the specific forces and amino acid residues that are critical for receptor recognition and affinity. nih.govmdpi.com

Early research focused on developing models of the delta-opioid receptor's binding pocket to understand the conformation of selective ligands. nih.gov For this compound, which is a delta-opioid receptor antagonist, modeling studies have identified the key pharmacophoric elements and their spatial arrangement necessary for binding. nih.gov It is proposed that delta-selective ligands, including the antagonist this compound and various peptide and non-peptide agonists, share a similar arrangement of a tyramine (B21549) moiety and a second aromatic ring. nih.gov

Molecular dynamics (MD) simulations, a powerful modeling technique, have been employed to study the dynamic nature of these interactions. nih.govnih.gov These simulations can reveal how a ligand, upon binding, induces or stabilizes specific receptor conformations, which is crucial for its function as an agonist or antagonist. nih.gov For instance, studies have shown that agonists might penetrate deeper into the receptor's active site, leading to conformational changes that trigger signaling, a process that antagonists like this compound block. nih.gov The interaction between specific residues, such as Aspartic acid (D) at position 3.32 and Tyrosine (Y) at 7.43, has been identified as a key factor in stabilizing the inactive state of opioid receptors, a state favored by antagonists. nih.gov

Recent computational work has also explored the impact of mutations on receptor-ligand interactions. By mutating specific residues in silico, researchers can predict how changes in the receptor's structure might affect the binding affinity of antagonists, offering a path to understanding individual variations in drug response and designing more effective molecules. vt.edu

Machine Learning and Deep Learning Applications for Opioid Receptor Binding Prediction

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting the binding activity of chemical compounds to targets like opioid receptors. nih.govnih.govconsensus.app These advanced computational models can analyze vast datasets of chemical structures and their corresponding biological activities to identify complex structure-activity relationships that are not immediately obvious. nih.gov This predictive capability is vital for screening virtual libraries of compounds to identify potential new ligands and for optimizing existing ones. arxiv.org

Several studies have focused on developing ML and DL models to predict binding to the µ-opioid receptor (MOR), a primary target for many analgesics. nih.govnih.gov These models utilize various algorithms, including:

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

k-Nearest Neighbors (kNN): A simple, instance-based learning algorithm that classifies a compound based on the properties of its closest neighbors in the dataset. nih.gov

Support Vector Machine (SVM): A supervised learning model that finds the hyperplane that best separates data points into different classes (e.g., binders vs. non-binders). nih.gov

Deep Learning (e.g., MLP, LSTM): Neural networks with multiple layers (deep architectures) that can learn intricate patterns from the data. Models like Multi-layer Perceptrons (MLP) and Long Short-Term Memory (LSTM) networks have been applied. nih.govnih.gov

These models are trained on curated data from public databases and the literature, using molecular descriptors that encode the physicochemical properties of the compounds. nih.gov The performance of these models is rigorously evaluated through cross-validation and external validation to ensure their predictive power. nih.gov

Table 2: Performance of Machine Learning Models in µ-Opioid Receptor Binding Prediction nih.govnih.gov
Model/AlgorithmDescriptionReported Performance (Matthews Correlation Coefficient)
Random Forest (RF)Ensemble of decision trees.0.528–0.654 (5-fold cross-validation)
k-Nearest Neighbors (kNN)Instance-based learning.0.528–0.654 (5-fold cross-validation)
Support Vector Machine (SVM)Finds optimal separating hyperplane.0.528–0.654 (5-fold cross-validation)
Deep Learning (MLP/LSTM)Multi-layered neural networks.0.408 (External validation for LSTM)

While many published models focus on the µ-opioid receptor, the methodologies are directly applicable to the delta- and kappa-opioid receptors. mdpi.comarxiv.org By training these algorithms on δOR binding data, they could be used to screen for and design novel ligands with specific selectivity profiles, such as selective antagonists like this compound. These predictive models are becoming indispensable for accelerating the discovery of new opioid receptor modulators with potentially improved therapeutic properties. mdpi.comconsensus.app

Advanced Analytical Characterization Techniques for Oxymorphindole Research Materials

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of non-volatile compounds like Oxymorphindole. The method separates components in a mixture based on their differential interactions with a stationary phase (packed into a column) and a mobile phase (a pumped solvent). For compounds of this class, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.

In a typical RP-HPLC setup for this compound analysis, a C18 (octadecylsilyl) column is used as the stationary phase, which is non-polar. The mobile phase consists of a polar solvent system, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. umich.edu As the sample travels through the column, this compound is separated from any synthesis precursors, by-products, or degradation products.

A UV detector is commonly employed to monitor the column effluent. The identity of the compound can be confirmed by comparing its retention time—the time it takes for the compound to pass through the column—to that of a certified reference standard. Purity is assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Modern HPLC systems can achieve high levels of precision, with limits of detection (LOD) and quantitation (LOQ) often in the microgram-per-milliliter (µg/mL) range. bath.ac.uk

Table 1: Representative HPLC Purity Analysis Data for a Batch of this compound

ParameterResult
Method Reverse-Phase HPLC
Column C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Retention Time (RT) 8.52 minutes
Purity (by Area %) 99.8%
Total Impurities 0.2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Structure Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While HPLC is ideal for purity, GC-MS provides detailed structural information by fragmenting the molecule and analyzing the resulting masses.

For polar, high-molecular-weight compounds like this compound, direct analysis by GC can be challenging due to low volatility and potential thermal degradation in the injector port. Therefore, a chemical derivatization step is typically required prior to analysis. nih.govmedkoo.com This process involves reacting the analyte with a reagent to replace active hydrogens, such as those in hydroxyl (-OH) groups, with less polar, more volatile groups. Common derivatizing agents for opioids include silylating agents (e.g., BSTFA) or acylating agents (e.g., propionic anhydride). nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. As each component elutes from the GC column, it enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), which causes the molecule to shatter into a series of characteristic, charged fragments. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." The molecular ion peak confirms the molecular weight of the derivatized compound, and the fragmentation pattern helps to piece together its structure, confirming the identity of the core morphinan (B1239233) skeleton and its substituents. youtube.com

Table 2: Hypothetical GC-MS Fragmentation Data for Derivatized this compound

FeatureDescription
Derivatization Silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.
Molecular Ion (M+) The peak corresponding to the mass of the intact derivatized molecule, confirming molecular weight.
Base Peak The most abundant fragment ion, characteristic of the molecule's most stable fragmentation pathway.
Key Fragments Specific m/z values corresponding to the loss of known structural components (e.g., the N-methyl group, parts of the indole (B1671886) ring system).

Spectroscopic Methods for Structural Confirmation

Spectroscopy involves the interaction of electromagnetic radiation with a sample to provide detailed information about its chemical structure and functional groups. For a complex molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the chemical environment of each hydrogen atom in the molecule. acs.orgbath.ac.uk The resulting spectrum displays signals (resonances) at different chemical shifts, with the position of each signal indicating the electronic environment of the proton. The integration (area) of each signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals information about adjacent protons. For this compound, ¹H NMR can confirm the presence of the aromatic protons on the indole and benzofuran (B130515) rings, the N-methyl group, and the various aliphatic protons of the morphinan core. acs.org

Table 3: Expected ¹H NMR Spectral Regions for this compound

Chemical Shift (δ) Range (ppm)Proton Type
~8.0 Indole N-H proton (if not exchanged)
6.5 - 7.5 Aromatic protons (indole and benzofuran rings)
~4.5 Proton at C5 position
2.5 - 4.0 Aliphatic protons adjacent to nitrogen and oxygen
~2.4 N-methyl (N-CH₃) protons (singlet)
1.0 - 2.5 Other aliphatic protons in the morphinan skeleton

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum is a plot of absorbance versus wavenumber, showing characteristic absorption bands for different functional groups. For this compound, IR spectroscopy can confirm the presence of O-H bonds from the hydroxyl groups and the N-H bond of the indole ring, as well as aromatic and aliphatic C-H bonds, and C-O ether linkages. acs.orgnih.gov

Table 4: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200 - 3500 O-H StretchPhenolic and Aliphatic Hydroxyl
~3400 N-H StretchIndole Ring
3000 - 3100 C-H StretchAromatic Rings
2800 - 3000 C-H StretchAliphatic (CH, CH₂, CH₃)
1450 - 1600 C=C StretchAromatic Rings
1000 - 1300 C-O StretchEther and Alcohol

Future Directions and Emerging Research Avenues

Exploration of Novel Oxymorphindole Derivatives for Modulated Receptor Profiles

A primary focus of current research is the synthesis and characterization of new this compound derivatives to achieve more refined receptor binding and functional profiles. The goal is to create molecules with enhanced selectivity for specific opioid receptor subtypes or with a "mixed" or "modulated" profile, which could offer therapeutic advantages.

One area of exploration involves modifications at the 14-position of the this compound scaffold. For instance, the substitution of the 14-hydroxyl group with an amino group to create a 14-amino analogue of this compound (OMI) has been shown to retain delta-opioid binding affinity and selectivity similar to the parent compound. nih.gov Further substitutions on this amino group with various alkyl, arylalkyl, and acyl groups have demonstrated that while delta-affinity is largely maintained, the selectivity for the delta-receptor can be reduced. nih.gov

Interestingly, these modifications can dramatically alter the functional properties of the resulting compounds. For example, the 14-phenylacetylamino derivative has been identified as a selective delta-agonist. nih.govacs.org In contrast, the phenethylamino analogue acts as a mu-agonist and a low-efficacy delta partial agonist. nih.govacs.org This latter profile is of particular interest as it may lead to analgesics with a lower potential for tolerance and dependence. nih.govacs.org

Another strategy involves halogenation of the indole (B1671886) ring. It was initially believed that the fused indole group was the key to the delta-opioid selectivity of indolomorphinans like naltrindole (B39905) and this compound. acs.orgnih.gov However, the synthesis of 5'-halogenated analogs of this compound has challenged this notion, revealing that these derivatives exhibit little selectivity for delta receptors over mu-opioid receptors. nih.gov This finding opens up new avenues for designing ligands with dual mu/delta activity by modifying the indole portion of the molecule.

The overarching aim of this research is to fine-tune the structure of this compound to control its interaction with opioid receptors, potentially leading to compounds with tailored therapeutic effects.

Table 1: Receptor Binding and Functional Profile of Selected this compound Derivatives

Elucidation of Molecular Intricacies in Opioid Receptor Signaling Pathways

A deeper understanding of the complex signaling cascades initiated by opioid receptor activation is crucial for developing better drugs. nih.gov Opioid receptors, including the delta-opioid receptor targeted by this compound, are G-protein coupled receptors (GPCRs). wustl.eduresearchgate.net Upon activation by a ligand, these receptors primarily signal through intracellular G proteins, typically of the Gi/o family, which then modulate downstream effectors. nih.govnih.gov This classical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. researchgate.netyoutube.com

However, the signaling process is far more intricate than this classical model suggests. nih.gov Research is now focused on several layers of complexity:

Biased Agonism : Different ligands binding to the same receptor can preferentially activate certain signaling pathways over others, a phenomenon known as biased agonism or functional selectivity. nih.govnih.gov For example, an agonist might strongly activate the G-protein pathway while only weakly recruiting β-arrestins, which are proteins involved in receptor desensitization and internalization. nih.govnih.gov This is a highly sought-after property, as β-arrestin pathways are often linked to the adverse effects of opioids. researchgate.net The development of derivatives like the 14-phenylacetylamino and phenethylamino analogs of this compound, with their distinct functional profiles, highlights the potential for creating biased agonists from this chemical scaffold. nih.govacs.org

Receptor Dimerization : Opioid receptors can form dimers, either with themselves (homodimers) or with other receptor types (heterodimers). wustl.edunih.gov These receptor complexes can exhibit unique pharmacological and signaling properties that are different from their individual monomeric components. nih.gov For instance, mu-opioid receptor/delta-opioid receptor (M/DOR) heteromers are a particular focus of study and are considered a distinct functional receptor type. escholarship.org Understanding how this compound and its derivatives interact with these dimeric complexes is an important area for future research.

Receptor-Interacting Proteins : The function of opioid receptors is modulated by a host of other intracellular proteins beyond G-proteins and arrestins. nih.gov These include kinases, scaffolding proteins, and regulators of G-protein signaling (RGS) proteins. nih.gov These interactions add another layer of regulation to the strength and duration of the signal initiated by a ligand.

Investigating how this compound and its analogs engage these complex signaling networks will provide a more complete picture of their pharmacological effects and guide the rational design of new molecules.

Investigation of Ligand-Receptor Interactions Beyond Classical Binding Models

The traditional view of a ligand binding to a single, static "orthosteric" site on a receptor is being expanded by more dynamic and complex models of interaction. Future research on this compound will increasingly incorporate these advanced concepts.

A key area of investigation is allosteric modulation . nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding pocket. nih.gov These molecules don't activate the receptor on their own but can influence the binding and/or efficacy of the primary ligand. nih.gov They can be:

Positive Allosteric Modulators (PAMs) : Enhance the effect of the primary agonist. nih.govnih.gov

Negative Allosteric Modulators (NAMs) : Reduce the effect of the primary agonist. nih.govbiorxiv.org

Silent Allosteric Modulators (SAMs) : Bind to the allosteric site without affecting the primary ligand's activity but can block other allosteric modulators. nih.gov

The development of this compound-based allosteric modulators could provide a novel therapeutic strategy. For example, a PAM for the delta-opioid receptor could enhance the effects of endogenous opioid peptides, offering a more subtle and potentially safer way to achieve therapeutic effects. nih.gov Recently, researchers have successfully identified NAMs for the µ-opioid receptor that bind to an extracellular vestibule, demonstrating the feasibility of targeting such sites. biorxiv.org

Furthermore, computational modeling and simulation are becoming indispensable tools for studying these complex interactions. nih.govyoutube.com Techniques like molecular docking and molecular dynamics simulations can predict how ligands like this compound and its derivatives fit into the receptor's binding pocket and can help identify potential allosteric sites. youtube.comvt.edu These computational approaches can also shed light on the subtle conformational changes the receptor undergoes during activation, providing a dynamic picture of the binding process that goes beyond a simple lock-and-key model. youtube.com By using computational methods to screen large libraries of virtual compounds, researchers can accelerate the discovery of new ligands with desired properties. nih.gov

Development of this compound Analogues as Chemical Probes for Opioid Receptor Research

To unravel the complexities of opioid receptor biology, scientists need sophisticated tools to visualize and manipulate these receptors in their native environment. Developing this compound analogues as specialized chemical probes is a promising research avenue. These probes can be designed for various applications:

Fluorescent Ligands : By attaching a fluorescent molecule (a fluorophore) to the this compound structure, researchers can create probes to visualize the location and movement of delta-opioid receptors in living cells and tissues. nih.gov These tools are invaluable for studying receptor trafficking, such as internalization and recycling, which are key processes in the development of tolerance. nih.govnih.gov

Radiolabeled Tracers for PET Imaging : Radiolabeling this compound or its selective derivatives with a positron-emitting isotope (like Carbon-11 or Fluorine-18) would allow for non-invasive imaging of delta-opioid receptors in the living brain using Positron Emission Tomography (PET). researchgate.netnih.gov The development of such tracers is crucial for understanding the distribution and density of these receptors in both healthy and diseased states and for studying how they are affected by drugs. nih.govrevvity.com While PET tracers for other opioid receptors have been developed, creating highly selective and effective tracers for the delta-opioid receptor remains an important goal. nih.gov

Photoaffinity Labels : These probes are designed to bind to the receptor and then, upon exposure to UV light, form a permanent, covalent bond. nih.gov This allows researchers to "capture" the ligand-receptor interaction, enabling the isolation and identification of the receptor protein and its associated binding partners. nih.gov Derivatives of this compound could be functionalized with photo-reactive groups to create such tools for mapping the delta-opioid receptor's binding pocket and its interactions with other proteins.

The creation of a diverse toolkit of chemical probes based on the this compound scaffold will significantly advance our ability to study opioid receptor pharmacology with high precision. nih.gov

Table 2: List of Compounds

Q & A

Q. How should ethical considerations shape animal model selection for studying this compound’s addiction potential?

  • Methodological Answer : Prefer conditioned place preference (CPP) paradigms over self-administration models to minimize distress. Adhere to the 3Rs (Replacement, Reduction, Refinement) by using computational predictors (e.g., QSAR) for preliminary screening. Justify species choice with translational relevance to human opioid pathways .

Key Methodological Considerations

  • Reproducibility : Detailed synthesis protocols and raw analytical data (e.g., NMR spectra) must be included in supplementary materials .
  • Data Contradictions : Systematically compare methodologies (e.g., assay conditions, animal strains) across studies to isolate variables .
  • Ethical Compliance : Document animal welfare protocols and obtain third-party validation for pain assessment endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.